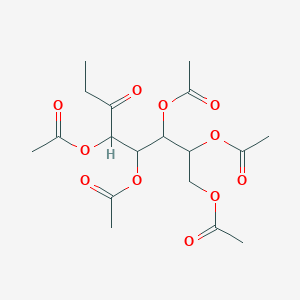
4,5,6,7,8-Penta-o-acetyl-1,2-dideoxyoct-3-ulose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5,6,7,8-Penta-o-acetyl-1,2-dideoxyoct-3-ulose is a synthetic organic compound characterized by the presence of multiple acetyl groups
准备方法
The synthesis of 4,5,6,7,8-Penta-o-acetyl-1,2-dideoxyoct-3-ulose typically involves the acetylation of precursor molecules. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. The reaction is carried out under controlled temperatures to ensure the selective acetylation of the desired positions on the molecule .
化学反应分析
4,5,6,7,8-Penta-o-acetyl-1,2-dideoxyoct-3-ulose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The acetyl groups can be substituted with other functional groups using nucleophilic substitution reactions. .
科学研究应用
4,5,6,7,8-Penta-o-acetyl-1,2-dideoxyoct-3-ulose has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is utilized in studies involving carbohydrate metabolism and enzyme interactions.
Medicine: Research into its potential as a precursor for pharmaceutical compounds is ongoing.
Industry: It finds applications in the production of specialty chemicals and materials
作用机制
The mechanism of action of 4,5,6,7,8-Penta-o-acetyl-1,2-dideoxyoct-3-ulose involves its interaction with specific molecular targets, such as enzymes involved in acetylation and deacetylation processes. The compound can modulate the activity of these enzymes, thereby influencing various biochemical pathways .
相似化合物的比较
4,5,6,7,8-Penta-o-acetyl-1,2-dideoxyoct-3-ulose can be compared with other acetylated sugars, such as:
- 1,2,3,4,6-Penta-O-acetyl-alpha-D-mannopyranose
- 1,2,3,4,6-Penta-O-acetyl-beta-D-galactopyranose
- 1,2,3,4,6-Penta-O-acetyl-alpha-D-glucopyranose
These compounds share similar acetylation patterns but differ in their core sugar structures, leading to variations in their chemical reactivity and applications .
属性
CAS 编号 |
5456-68-8 |
|---|---|
分子式 |
C18H26O11 |
分子量 |
418.4 g/mol |
IUPAC 名称 |
(2,3,4,5-tetraacetyloxy-6-oxooctyl) acetate |
InChI |
InChI=1S/C18H26O11/c1-7-14(24)16(27-11(4)21)18(29-13(6)23)17(28-12(5)22)15(26-10(3)20)8-25-9(2)19/h15-18H,7-8H2,1-6H3 |
InChI 键 |
YLQNFPFELXONKJ-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C(C(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















